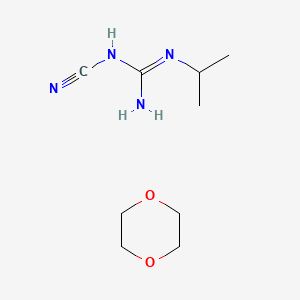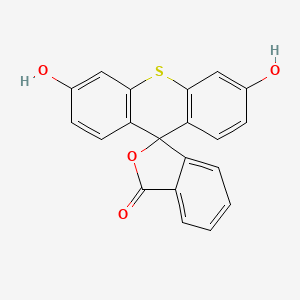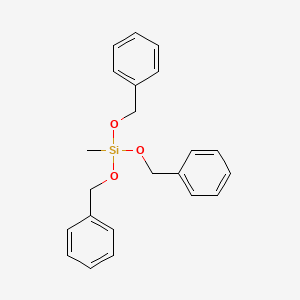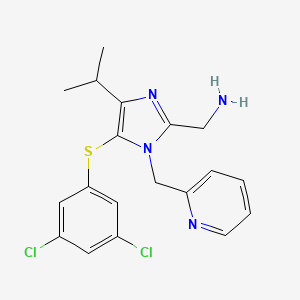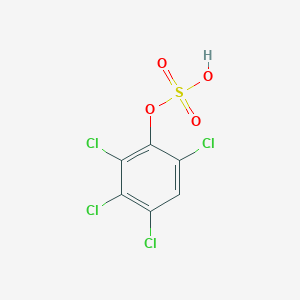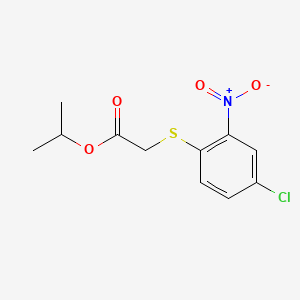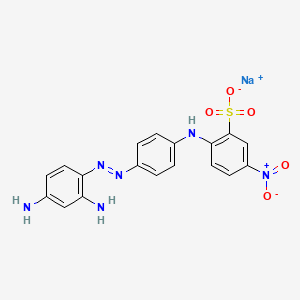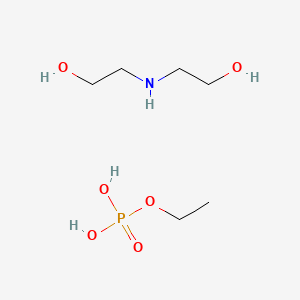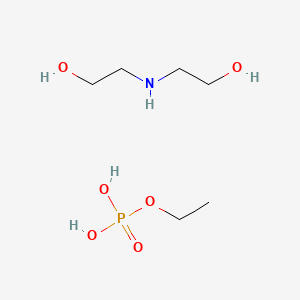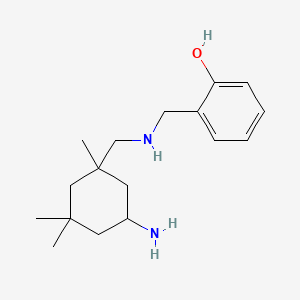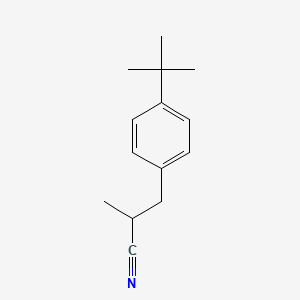
Benzene, 1,1'-oxybis-, diisododecyl deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-oxybis-, diisododecyl deriv.: is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of an oxygen atom connected to two benzene rings, each substituted with diisododecyl groups. This compound is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-oxybis-, diisododecyl deriv. typically involves the reaction of benzene with diisododecyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,1’-oxybis-, diisododecyl deriv. can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene rings are substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,1’-oxybis-, diisododecyl deriv. is used as a solvent and reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between organic molecules and biological systems. It is often employed in the development of new pharmaceuticals and bioactive compounds.
Medicine: This compound has potential applications in drug delivery systems due to its ability to interact with biological membranes. It is also being investigated for its role in the development of new therapeutic agents.
Industry: In industrial applications, Benzene, 1,1’-oxybis-, diisododecyl deriv. is used as a plasticizer, lubricant, and surfactant. Its chemical stability and compatibility with various materials make it a versatile additive in manufacturing processes.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-oxybis-, diisododecyl deriv. involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in these interactions are often related to signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-oxybis-, didodecyl disulfo deriv.
- Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts
Comparison: Benzene, 1,1’-oxybis-, diisododecyl deriv. is unique due to its specific substitution pattern with diisododecyl groups. This gives it distinct physical and chemical properties compared to its analogs. For example, the presence of diisododecyl groups enhances its hydrophobicity and chemical stability, making it more suitable for applications requiring these characteristics.
Propriétés
Numéro CAS |
68039-00-9 |
|---|---|
Formule moléculaire |
C36H58O |
Poids moléculaire |
506.8 g/mol |
Nom IUPAC |
1,2-bis(10-methylundecyl)-3-phenoxybenzene |
InChI |
InChI=1S/C36H58O/c1-31(2)23-16-11-7-5-9-13-18-25-33-26-22-30-36(37-34-27-19-15-20-28-34)35(33)29-21-14-10-6-8-12-17-24-32(3)4/h15,19-20,22,26-28,30-32H,5-14,16-18,21,23-25,29H2,1-4H3 |
Clé InChI |
FTELQOSFYGFRNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCC1=C(C(=CC=C1)OC2=CC=CC=C2)CCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


